
2,4,6-Tris(4-tert-butylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(4-tert-butylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of three 4-tert-butylphenyl groups attached to the 2, 4, and 6 positions of the pyridine ring. This compound is known for its bulky structure, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-tert-butylphenyl)pyridine typically involves the reaction of 2,4,6-trichloropyridine with 4-tert-butylphenyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(4-tert-butylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Tris(4-tert-butylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a stabilizer in polymer production and as an antioxidant in various materials.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(4-tert-butylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyridine ring can participate in coordination with metal ions, affecting the electronic properties and reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
2,4,6-Tri-tert-butylpyrimidine: Used as a base in organic synthesis.
2,6-Di-tert-butylpyridine: Commonly used as a non-nucleophilic base.
Uniqueness
2,4,6-Tris(4-tert-butylphenyl)pyridine is unique due to its combination of steric bulk and electronic properties. The presence of three 4-tert-butylphenyl groups provides significant steric hindrance, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
65549-91-9 |
|---|---|
Fórmula molecular |
C35H41N |
Peso molecular |
475.7 g/mol |
Nombre IUPAC |
2,4,6-tris(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C35H41N/c1-33(2,3)28-16-10-24(11-17-28)27-22-31(25-12-18-29(19-13-25)34(4,5)6)36-32(23-27)26-14-20-30(21-15-26)35(7,8)9/h10-23H,1-9H3 |
Clave InChI |
NBPMXUZZJNVYLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


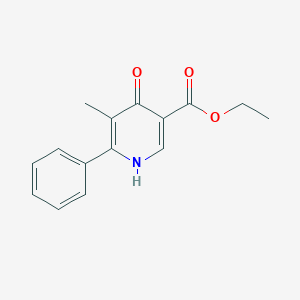
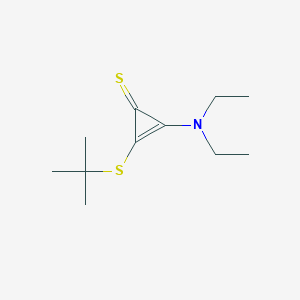
![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)


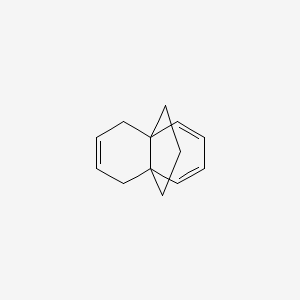
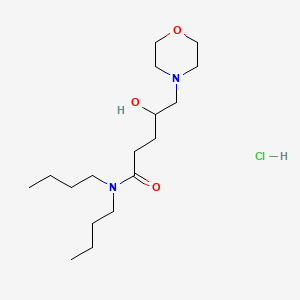



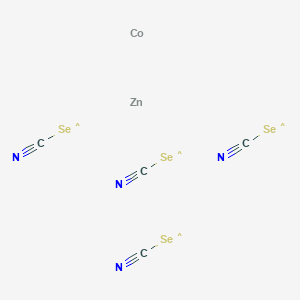
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)

